

2-(2-aminophenyl)acetonitrile chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-(2-aminophenyl)acetonitrile

Cat. No.: B023982

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An In-depth Technical Guide to 2-(2-Aminophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-(2-aminophenyl)acetonitrile**, a versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds and pharmacologically active molecules.

Chemical Structure and IUPAC Name

2-(2-Aminophenyl)acetonitrile is an aromatic organic compound featuring a benzene ring substituted at the ortho-positions with an amino group (-NH₂) and a cyanomethyl group (-CH₂CN).

IUPAC Name: (2-aminophenyl)acetonitrile

Chemical Structure:

The structure consists of a phenylacetonitrile core with an amino substituent at the C2 position of the phenyl ring.^[1]

Physicochemical and Spectroscopic Data

Quantitative data for **2-(2-aminophenyl)acetonitrile** is summarized below. While experimental spectroscopic data is not widely available in peer-reviewed literature, expected values based on the chemical structure are provided.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	2973-50-4	[2]
Molecular Formula	C ₈ H ₈ N ₂	[1]
Molecular Weight	132.16 g/mol	[1]
Appearance	Solid	[3]
Melting Point	69-72 °C	[3]
Boiling Point	302.2 ± 17.0 °C at 760 mmHg	[3]
Density	1.1 ± 0.1 g/cm ³	[3]
Solubility	Soluble in dimethyl sulfoxide and methanol.	[3]

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted values based on the known chemical environment of the functional groups and have not been experimentally verified from available literature.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 6.7-7.2	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~ 3.8	Singlet	2H	Methylene protons (-CH ₂)
~ 3.5	Broad Singlet	2H	Amino protons (-NH ₂)

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 145	C-NH ₂
~ 130	Aromatic CH
~ 128	Aromatic CH
~ 119	Aromatic CH
~ 118	Nitrile (-CN)
~ 116	Aromatic CH
~ 115	Aromatic C-CH ₂ CN
~ 20	Methylene (-CH ₂)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3250	Strong, Broad	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
2260-2220	Medium	C≡N stretch (nitrile)
1650-1580	Strong	N-H bend (primary amine)
1600-1450	Medium to Strong	Aromatic C=C bend

Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
132	Molecular Ion [M] ⁺
131	[M-H] ⁺
105	[M-HCN] ⁺
104	[M-CH ₂ CN] ⁺

Experimental Protocols

Synthesis of 2-(2-Aminophenyl)acetonitrile

A common and effective method for the synthesis of **2-(2-aminophenyl)acetonitrile** is the reduction of its nitro precursor, 2-(2-nitrophenyl)acetonitrile.[\[4\]](#)[\[5\]](#) The following is a representative protocol using tin and hydrochloric acid.[\[4\]](#)

Materials:

- 2-(2-Nitrophenyl)acetonitrile
- Tin (Sn) powder
- Concentrated Hydrochloric Acid (HCl)

- Ethanol
- Sodium Bicarbonate (NaHCO₃)
- Dichloromethane
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, suspend 2-(2-nitrophenyl)acetonitrile (1.0 equivalent) and tin powder (10.0 equivalents) in ethanol.[\[4\]](#)
- Cool the mixture in an ice bath to 0°C.
- Slowly add concentrated hydrochloric acid dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.[\[4\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **2-(2-aminophenyl)acetonitrile** can be further purified by column chromatography on silica gel. A yield of approximately 60% can be expected after purification.[4]

Reactivity and Applications

2-(2-Aminophenyl)acetonitrile is a valuable building block in organic synthesis, primarily due to the reactive amino and nitrile functionalities.[4]

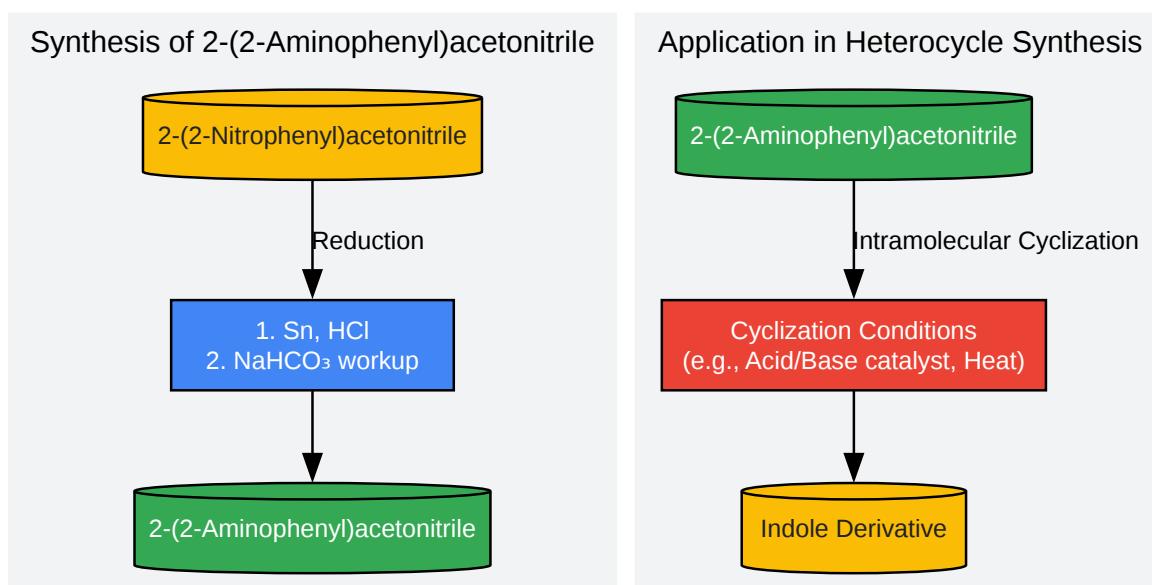
Cyclization Reactions to form Indoles

A key application of **2-(2-aminophenyl)acetonitrile** is in the synthesis of indole derivatives, which are prevalent scaffolds in medicinal chemistry. The proximity of the amino and cyanomethyl groups allows for intramolecular cyclization reactions.

Diagrams and Workflows

The following diagrams illustrate the synthesis and a key reaction of **2-(2-aminophenyl)acetonitrile**.

Synthetic and Reaction Workflow



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Caption: Synthetic workflow of 2-(2-aminophenyl)acetonitrile and its subsequent cyclization.

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